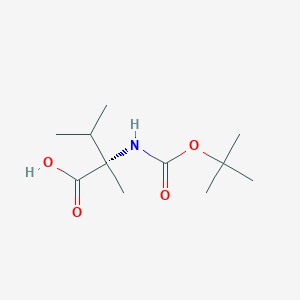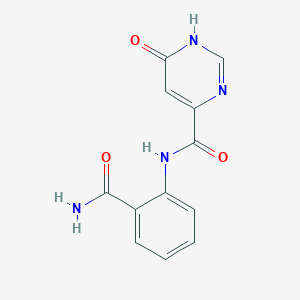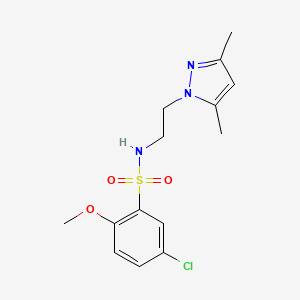
(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid” is a chiral amino acid derivative that can be used for peptide synthesis. It has a linear formula of C10H19NO4 and a CAS number of 13734-34-4 .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C10H19NO4 .Chemical Reactions Analysis
The primary chemical reaction associated with this compound is the deprotection of the N-Boc group. This can be achieved using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its linear formula, C10H19NO4, and its role in peptide synthesis .Scientific Research Applications
Peptide Synthesis and Protection
(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is widely used in peptide synthesis due to its ability to protect amino groups, thereby preventing unwanted side reactions. Heydari et al. (2007) highlighted the efficiency of N-tert-butoxycarbonylation of amines for peptide synthesis, emphasizing the importance of the N-Boc moiety as a protective group that is resistant to racemization, a crucial factor in peptide synthesis (Heydari et al., 2007). This protective group is easily removed under mild conditions, facilitating the synthesis of peptides.
Organic Synthesis
The tert-butoxycarbonyl group serves as an essential tool in organic synthesis, offering a straightforward method for the synthesis of N-protected amino acid derivatives. Chevallet et al. (1993) described a method for esterifying N-protected amino acids with tert-butyl bromide, producing various amino acid derivatives efficiently and without racemization (Chevallet et al., 1993).
Drug Discovery and Development
In drug discovery, the tert-butoxycarbonyl group's role extends to the synthesis of functionalized amino acid derivatives, which are evaluated for their potential as anticancer agents. Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives that showed promising cytotoxicity against various cancer cell lines, indicating the potential of these compounds in developing new anticancer drugs (Kumar et al., 2009).
Advanced Materials and Polymer Science
The utility of "this compound" also extends to materials science, where it contributes to the development of novel polymers and materials with specific properties. For example, Gao et al. (2003) explored the copolymerization of chiral amino acid-based acetylenes, demonstrating the influence of the amino acid moiety on the chiroptical properties of the resulting copolymers, which is relevant for applications in chiral materials science (Gao et al., 2003).
Mechanism of Action
Target of Action
It’s known that tert-butoxycarbonyl (boc) derivatives of amino acids are widely used in synthetic organic chemistry .
Mode of Action
The compound is a Boc derivative of an amino acid . The Boc group is a protective group used in organic synthesis. It prevents unwanted reactions from occurring on the nitrogen atom during a chemical reaction . The Boc group can be removed under mild acidic conditions, revealing the original amine group .
Biochemical Pathways
Boc derivatives of amino acids are often used in peptide synthesis, where they can influence the formation and structure of peptides .
Result of Action
As a boc derivative of an amino acid, it could potentially be involved in peptide synthesis, influencing the structure and function of peptides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the Boc group . Additionally, temperature and solvent can influence the rate and efficiency of reactions involving this compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPBQQXWXZWBMK-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2871321.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide](/img/structure/B2871322.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2871324.png)


![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2871331.png)

![N-[2-(propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2871336.png)
![3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline](/img/structure/B2871337.png)
![4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide](/img/structure/B2871338.png)

![(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2871343.png)

